molecular formula C8H9NO3 B11808022 (R)-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid

(R)-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid

Katalognummer: B11808022
Molekulargewicht: 167.16 g/mol
InChI-Schlüssel: UCFYTGMADQFCTL-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid is a chiral compound featuring a pyrrole ring substituted with a formyl group and a propanoic acid moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and potential reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Chiral Propanoic Acid Introduction: The chiral center can be introduced through asymmetric synthesis or chiral resolution methods.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or CrO3.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The hydrogen atoms on the pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation: ®-2-(2-Carboxy-1H-pyrrol-1-yl)propanoic acid

    Reduction: ®-2-(2-Hydroxymethyl-1H-pyrrol-1-yl)propanoic acid

    Substitution: Various substituted pyrrole derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in asymmetric catalysis.

Biology

    Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Therapeutic Agents: Potential use in developing new therapeutic agents for various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of ®-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chiral center may also play a role in the specificity of these interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid: The enantiomer of the compound with different chiral properties.

    2-(2-Formyl-1H-pyrrol-1-yl)acetic acid: A similar compound with a different side chain.

    2-(2-Formyl-1H-pyrrol-1-yl)butanoic acid: A similar compound with a longer side chain.

Uniqueness

®-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid is unique due to its specific chiral center and the presence of both a formyl group and a propanoic acid moiety

Eigenschaften

Molekularformel

C8H9NO3

Molekulargewicht

167.16 g/mol

IUPAC-Name

(2R)-2-(2-formylpyrrol-1-yl)propanoic acid

InChI

InChI=1S/C8H9NO3/c1-6(8(11)12)9-4-2-3-7(9)5-10/h2-6H,1H3,(H,11,12)/t6-/m1/s1

InChI-Schlüssel

UCFYTGMADQFCTL-ZCFIWIBFSA-N

Isomerische SMILES

C[C@H](C(=O)O)N1C=CC=C1C=O

Kanonische SMILES

CC(C(=O)O)N1C=CC=C1C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.